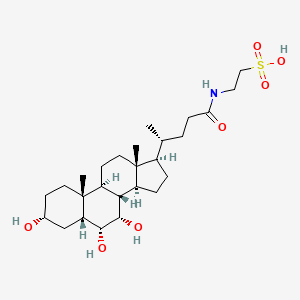

牛磺去氧胆酸

描述

Synthesis Analysis

The synthesis of taurohyocholate and related bile acids involves specific chemical pathways and enzymatic reactions. One study discusses the synthesis of taurobitocholic acid, a compound closely related to taurohyocholate, which was achieved using EEDQ, a peptide coupling reagent. This synthesis pathway could be similar to that of taurohyocholate, showcasing the methods for conjugating bile acids with amino acids like taurine (Fang Hua, 1999).

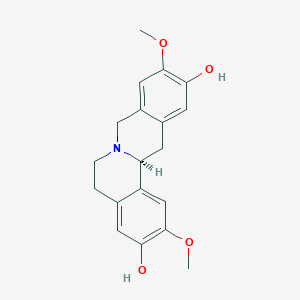

Molecular Structure Analysis

The molecular structure of taurohyocholate includes a steroid nucleus linked to a taurine moiety, providing it with unique physical and chemical properties. Advanced analytical techniques such as IR, 1HNMR, and MS spectra are essential for confirming the structure of bile acid conjugates, as demonstrated in the synthesis and structural confirmation of related bile acids (Fang Hua, 1999).

Chemical Reactions and Properties

Taurohyocholate participates in various chemical reactions, particularly those related to metabolism and the solubilization of fats in the digestive system. For instance, the hydroxylation of taurolithocholate to taurohyodeoxycholate by human liver microsomes involves cytochrome P-450, indicating the complex enzymatic reactions taurohyocholate may undergo in the body (P. Czygan et al., 1974).

Physical Properties Analysis

The physical properties of taurohyocholate, such as solubility, play a critical role in its function as a bile acid. Bile acids like taurohyocholate are known for their ability to form micelles, which are crucial for the emulsification and absorption of dietary fats. Studies related to the physical and chemical properties of similar bile acids provide insight into how taurohyocholate might behave in biological systems (D. Cleveland, S. Hwo, M. Kirschner, 1977).

科学研究应用

1. 胆汁酸相互作用和胆管细胞功能

牛磺去氧胆酸 (TC) 已被证明与胆管细胞(衬里胆管的上皮细胞)相互作用。研究表明,TC 可以增加这些细胞中的 DNA 合成、促胰液素受体基因的表达和环磷酸腺苷 (cAMP) 的合成。这意味着牛磺去氧胆酸在刺激胆管细胞增殖和分泌中起作用,有助于胆汁形成和肝功能 (Alpini 等人, 1999)。

2. 肝功能和胆汁酸分泌

研究已经探讨了包括牛磺去氧胆酸在内的各种胆汁酸在肝功能和胆汁酸分泌中的作用。例如,已经发现牛磺去氧胆酸可以抵消牛磺石胆酸在大鼠肝脏中的作用,表明对某些类型的肝损伤或胆汁淤积具有保护作用 (Schölmerich 等人, 1990)。此外,牛磺去氧胆酸与其他胆汁酸的相互作用及其对肝脏健康的影响是一个重要的研究领域。

3. 对肠道转运和代谢的影响

牛磺去氧胆酸已被检查其对肠道转运和代谢的影响。例如,研究表明,牛磺去氧胆酸等结合胆汁盐可以抑制大鼠小肠中主动转运己糖和氨基酸的组织摄取和粘膜到浆膜转移 (Caspary, 1974)。这表明牛磺去氧胆酸在营养吸收和肠道健康中具有潜在的调节作用。

4. 肝硬化的代谢组学研究

在肝硬化患者的血清中,牛磺去氧胆酸已被代谢组学研究确定为重要成分。此类研究表明,肝硬化患者的各种胆汁酸(包括牛磺去氧胆酸)增加,表明其作为分期肝硬化和监测其进展的生物标记物的潜力 (Wang 等人, 2016)。

5. 在细胞机制和疾病模型中的作用

涉及牛磺去氧胆酸的研究延伸到各种细胞机制和疾病模型。例如,研究已经调查了牛磺去氧胆酸对细胞功能(如 DNA 修复和细胞对环境应激因子的反应)的影响,尽管这些研究没有直接提到牛磺去氧胆酸,但探索了细胞和分子生物学的相关领域 (Kerbel, 2018)。

未来方向

Future studies can evaluate the detailed mechanism of TCA activating hepatic stellate cell via TLR4 signaling with transgenic animal studies . The present study provides evidence of TCA as an active promoter in liver cirrhosis . Moreover, the gut microbiota plays a causal, or at least a correlative relationship in the development of diseases such as non-alcoholic fatty liver disease, obesity, inflammatory bowel disease, Alzheimer’s disease, Parkinson’s disease, allergy, and depression .

属性

IUPAC Name |

2-[[(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO7S/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34)/t15-,16-,17-,18+,19+,20+,22+,23-,24+,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSOLDPYUICCHJX-QZEPYOAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Taurohyocholate | |

CAS RN |

32747-07-2 | |

| Record name | Tauro-γ-muricholic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6K73MU7TF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

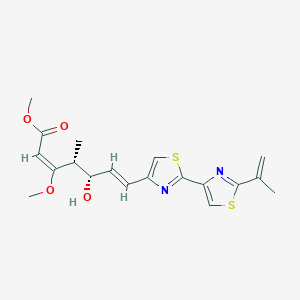

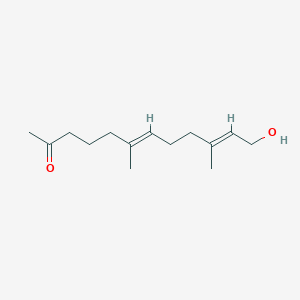

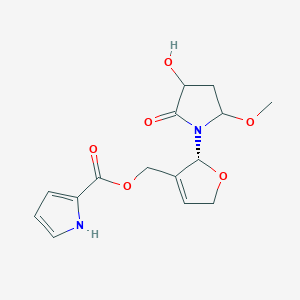

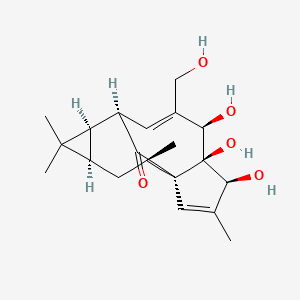

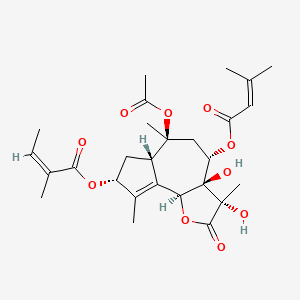

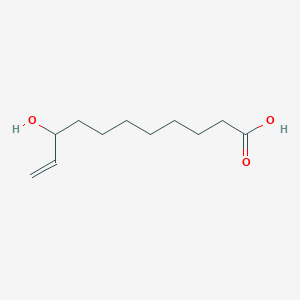

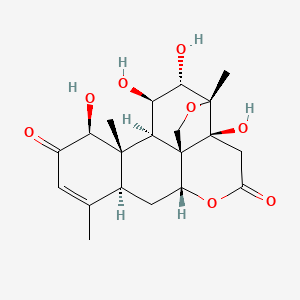

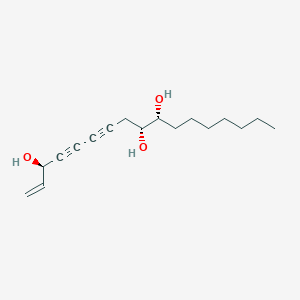

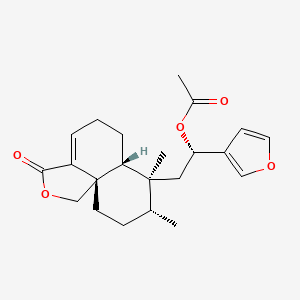

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1249245.png)